N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline
Description
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Properties
IUPAC Name |
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-12-15(7-9-16-10-8-15)11-17-13-5-3-4-6-14(13)21(2,18)19/h3-6,16-17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILROHANHJJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)CNC2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline involves several steps. One common method includes the reaction of 4-(methoxymethyl)piperidine with a suitable aniline derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-2-methylsulfonylaniline can be compared with other piperidine derivatives, such as:
N-methyl-4-piperidone: Used in the synthesis of spiropiperidine rings.
4-fluoroisobutyrfentanyl: A fentanyl analog with a piperidine moiety.
4-N-phenylaminoquinoline derivative: Incorporates a piperidine moiety to improve brain exposure. These compounds share the piperidine ring structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
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